N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9IN2OS2/c15-10-5-3-9(4-6-10)11-8-20-14(16-11)17-13(18)12-2-1-7-19-12/h1-8H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEIWYDNYHSCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9IN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines can be used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The iodophenyl group can enhance the compound’s binding affinity and specificity to its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of the iodophenyl group, which can enhance its biological activity and specificity. The combination of the thiazole and thiophene rings also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound integrates a thiazole ring, a thiophene ring, and an iodophenyl group, which contribute to its unique pharmacological properties. Research has indicated its potential in antimicrobial, antifungal, and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structural components can be summarized as follows:
| Component | Structure Description |
|---|---|
| Thiazole Ring | A five-membered ring containing sulfur and nitrogen. |
| Thiophene Ring | A five-membered ring containing sulfur. |
| Iodophenyl Group | A phenyl group substituted with iodine. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and thiophene rings facilitate binding to various biological targets, while the iodophenyl group enhances binding affinity and specificity. This interaction can modulate enzyme activity, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against a range of bacterial strains. For example:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Pseudomonas aeruginosa | 12 |
These findings suggest that the compound could serve as a candidate for developing new antimicrobial agents.
Antifungal Activity
The compound also demonstrates antifungal activity against various fungal pathogens. In studies conducted by researchers, the compound showed promising results:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Reference |
|---|---|---|
| Candida albicans | 32 | |
| Aspergillus niger | 64 |
This data supports the potential use of this compound in treating fungal infections.
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have revealed that it induces apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells.
- Apoptotic Pathways : It activates caspases leading to programmed cell death.
In a study evaluating its efficacy against breast cancer cells (MCF-7), the compound exhibited an IC50 value of 25 μM, indicating significant cytotoxicity compared to control groups .
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy : A comprehensive analysis involving multiple bacterial strains demonstrated that the compound inhibited bacterial growth effectively at varying concentrations.
- Antifungal Screening : In vitro tests against Candida species indicated that this compound could be a potential treatment option for candidiasis.
- Cancer Cell Line Studies : Research focusing on MCF-7 and HeLa cell lines showed that the compound significantly reduced cell viability while promoting apoptotic markers.
Q & A
Q. What are the standard synthetic routes for N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving:
Thiazole Ring Formation : Condensation of 4-iodobenzaldehyde with thiosemicarbazide to form the thiazole core.
Carboxamide Coupling : Reaction of thiophene-2-carbonyl chloride with the amino group of the thiazole intermediate under anhydrous conditions (e.g., dry DCM, 0–5°C).
Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- Catalysis : Introduce triethylamine (TEA) to neutralize HCl byproducts during coupling reactions .
- Temperature Control : Maintain low temperatures (0–5°C) during acyl chloride reactions to minimize side products .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm), thiazole protons (δ 6.8–7.1 ppm), and carboxamide NH (δ 10.2 ppm) .
- ¹³C NMR : Identify carbonyl carbons (δ 165–170 ppm) and iodophenyl carbons (δ 120–140 ppm) .
- Infrared Spectroscopy (IR) : Confirm C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (70:30) for purity assessment (retention time ~12.5 min) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene carboxamide moiety shows high electron density, favoring interactions with enzyme active sites .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like tyrosine kinases. The iodophenyl group exhibits hydrophobic interactions with pocket residues (e.g., Leu273, Val281) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to identify key hydrogen bonds (e.g., carboxamide NH with Asp381) .
Q. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hr) .
- Solubility Issues : Use DMSO stock solutions ≤0.1% v/v to avoid solvent toxicity .
- Metabolic Interference : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
Example : A study reporting IC₅₀ = 5 μM (vs. 20 μM in another) attributed differences to serum-free vs. serum-containing media .
Q. How can crystallographic data clarify structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve dihedral angles between thiazole and thiophene rings (e.g., 4.4° deviation in a related compound, indicating near-planarity) .
- Hydrogen Bond Analysis : Identify intramolecular N–H···N bonds (e.g., 2.87 Å in N-(4-chlorophenyl) analogues) stabilizing the conformation .
- Disorder Modeling : Apply SHELXL refinement to address positional disorder in aromatic rings (50:50 occupancy) .
Notes for Replication
- Synthesis : Always confirm intermediate purity via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) before proceeding to coupling .
- Crystallography : For high-quality crystals, use slow evaporation from DMSO/water (1:3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
